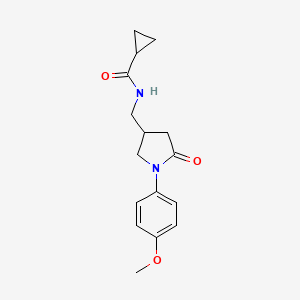
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a pyrrolidinone ring, a methoxyphenyl group, and a cyclopropanecarboxamide group . Pyrrolidinones are a class of organic compounds that contain a five-membered lactam structure. The methoxyphenyl group is a common motif in organic chemistry, often contributing to the pharmacological properties of drugs . Cyclopropanecarboxamide is a moiety seen in various bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, a methoxyphenyl group, and a cyclopropanecarboxamide group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. The pyrrolidinone ring might undergo reactions at the carbonyl group, while the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group in the pyrrolidinone ring and the methoxy group in the methoxyphenyl group could impact its solubility .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- A study by Zhou et al. (2021) discusses a high-yield synthetic method for a structurally similar compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, synthesized via multi-step nucleophilic substitution reaction and ester hydrolysis. This research might indicate the synthetic accessibility and potential modifications of compounds like N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide for various applications, including medicinal chemistry and materials science (Zhou et al., 2021).
Potential Biological Activities
- Research on related compounds, such as the work by Gao et al. (2017), involving the synthesis of carbon-11-labeled isonicotinamides as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease, reflects the potential of cyclopropanecarboxamide derivatives in the development of diagnostic tools or therapeutic agents. This suggests that this compound could be explored in similar biomedical applications (Gao et al., 2017).
Drug Design and Development
- The synthesis and characterization of related compounds, like N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, and their potential biological activities, as discussed by Özer et al. (2009), indicate the role of such structures in drug design and development, particularly for targeting specific biological receptors or pathways. This could imply potential pharmacological applications for this compound in designing new therapeutic agents (Özer et al., 2009).
Analytical and Diagnostic Applications
- The development and evaluation of novel PET imaging agents, such as 18F-Mefway for serotonin 1A receptors in humans, as described by Choi et al. (2015), highlight the potential use of structurally complex compounds in the field of neuroimaging and diagnostics. This research suggests that derivatives of this compound might be explored for similar applications in imaging studies or as diagnostic tools (Choi et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-6-4-13(5-7-14)18-10-11(8-15(18)19)9-17-16(20)12-2-3-12/h4-7,11-12H,2-3,8-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVFYPAPCDGFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2833052.png)
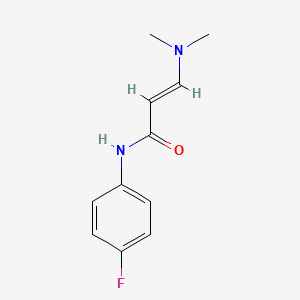
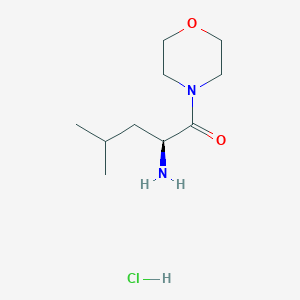
![4-(4-ethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2833057.png)
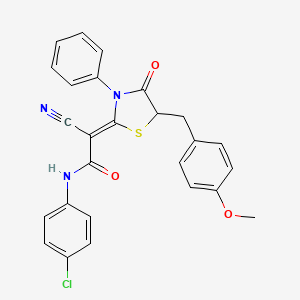

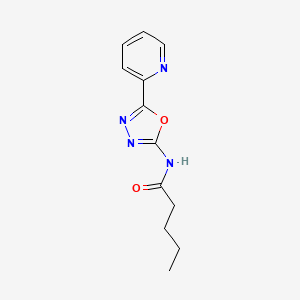
![4-[benzyl(methyl)amino]-N-(4-chlorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2833063.png)
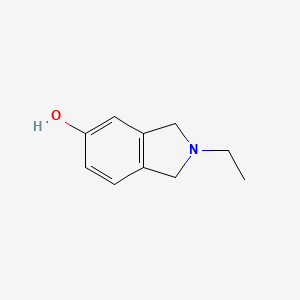
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2833069.png)

![1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2833071.png)

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2833073.png)